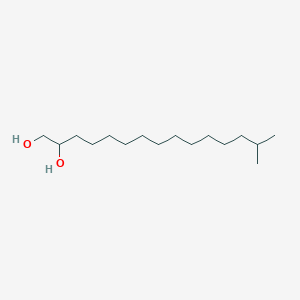
14-Methylpentadecane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methylpentadecane-1,2-diol is an organic compound with the molecular formula C16H34O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is notable for its structural uniqueness, featuring a methyl group at the 14th position of a pentadecane chain, with hydroxyl groups at the 1st and 2nd positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 14-Methylpentadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
14-Methylpentadecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14-Methylpentadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The oxidative cleavage of the diol can lead to the formation of reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
1,2-Pentadecanediol: Similar in structure but lacks the methyl group at the 14th position.
1,2-Hexadecanediol: Similar but with a longer carbon chain.
1,2-Octadecanediol: Similar but with an even longer carbon chain.
Uniqueness: 14-Methylpentadecane-1,2-diol is unique due to the presence of the methyl group at the 14th position, which can influence its physical and chemical properties, making it distinct from other diols .
Properties
CAS No. |
85756-65-6 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
14-methylpentadecane-1,2-diol |
InChI |
InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3 |
InChI Key |
GQFAXQVGFKGPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















